6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
CAS No.: 2549040-17-5
Cat. No.: VC11839087
Molecular Formula: C16H16N8
Molecular Weight: 320.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549040-17-5 |
|---|---|
| Molecular Formula | C16H16N8 |
| Molecular Weight | 320.35 g/mol |
| IUPAC Name | 6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C16H16N8/c1-22-11-20-14-15(22)18-10-19-16(14)24-7-5-23(6-8-24)13-4-2-3-12(9-17)21-13/h2-4,10-11H,5-8H2,1H3 |
| Standard InChI Key | HLCCGBLGXYLMRP-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 2549040-17-5 |
| Molecular Formula | |
| Molecular Weight | 320.35 g/mol |
| IUPAC Name | 6-[4-(9-Methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N |
| InChIKey | HLCCGBLGXYLMRP-UHFFFAOYSA-N |
The molecule consists of three distinct regions:
-
Purine Core: A 9-methylpurine scaffold, which is a nitrogen-rich heterocycle common in nucleic acids and ATP analogs.
-
Piperazine Linker: A six-membered ring with two nitrogen atoms, often used in drug design to improve solubility and binding kinetics.
-
Pyridine-Carbonitrile Group: A pyridine ring substituted with a nitrile group at position 2, which may enhance electronic interactions with biological targets.
Structural Comparison with Analogues
A structurally related compound, 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile (CAS No. 2548987-84-2), differs only in the position of the nitrile group on the pyridine ring (position 4 vs. 2). This subtle variation could influence binding affinity and selectivity.
Synthesis and Preparation
Key Synthetic Challenges
-
Regioselectivity: Ensuring substitution occurs at the purine N6 position.
-
Nitrile Stability: Avoiding hydrolysis of the carbonitrile group under acidic or basic conditions.
| Target | Potential Application |
|---|---|
| Topoisomerase II | Anticancer therapy (e.g., leukemias) |
| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation |
| Adenosine Receptors | Neurological disorder modulation |
Comparative Analysis with Structural Analogues
Activity Trends
A comparison with 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile reveals:
-
Nitrile Position: The ortho-substituted nitrile (position 2) may confer stronger electronic effects than the para-substituted analogue (position 4), altering target binding.
-
Solubility: Piperazine linkers generally improve aqueous solubility, critical for bioavailability.
Research Gaps and Future Directions
Priority Research Areas
-
Kinase Profiling: Systematic screening against kinase panels to identify lead targets.
-
In Vivo Toxicity: Assessing pharmacokinetics and safety in animal models.
-
Structural Optimization: Modifying the pyridine ring or piperazine linker to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume